![molecular formula C12H16O B14329876 {[(Pent-3-en-1-yl)oxy]methyl}benzene CAS No. 98689-66-8](/img/structure/B14329876.png)
{[(Pent-3-en-1-yl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(Pent-3-en-1-yl)oxy]methyl}benzene is an organic compound characterized by a benzene ring substituted with a pent-3-en-1-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(Pent-3-en-1-yl)oxy]methyl}benzene typically involves the reaction of benzyl chloride with pent-3-en-1-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of pent-3-en-1-ol attacks the benzyl chloride, resulting in the formation of the desired ether compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {[(Pent-3-en-1-yl)oxy]methyl}benzene can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for bromination and nitration reactions, respectively.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alkane derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
{[(Pent-3-en-1-yl)oxy]methyl}benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which {[(Pent-3-en-1-yl)oxy]methyl}benzene exerts its effects involves interactions with specific molecular targets. The benzene ring can participate in π-π interactions, while the pent-3-en-1-yloxy group can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl alcohol: Similar structure but with a hydroxyl group instead of the pent-3-en-1-yloxy group.
Benzyl chloride: Similar structure but with a chlorine atom instead of the pent-3-en-1-yloxy group.
Phenethyl alcohol: Similar structure but with an ethyl group instead of the pent-3-en-1-yloxy group.
Uniqueness
{[(Pent-3-en-1-yl)oxy]methyl}benzene is unique due to the presence of the pent-3-en-1-yloxy group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity patterns that are not observed in its simpler analogs.
Propiedades
Número CAS |
98689-66-8 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
pent-3-enoxymethylbenzene |
InChI |
InChI=1S/C12H16O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h2-6,8-9H,7,10-11H2,1H3 |
Clave InChI |
PQJXGJWVTQHJNA-UHFFFAOYSA-N |
SMILES canónico |
CC=CCCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


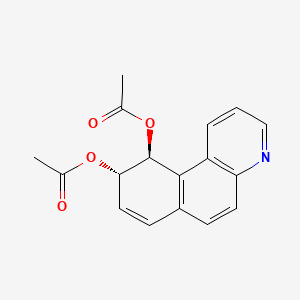

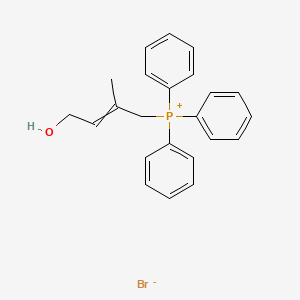

![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
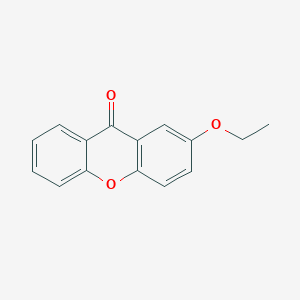
![Benzamide, N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14329835.png)

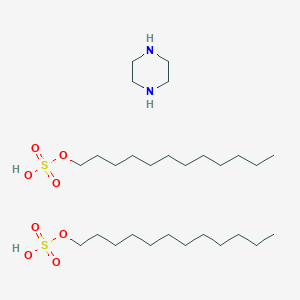
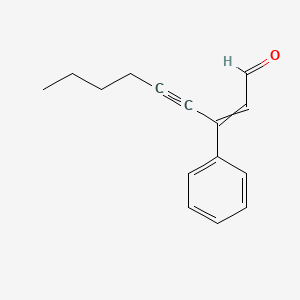

![4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B14329852.png)
![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)
